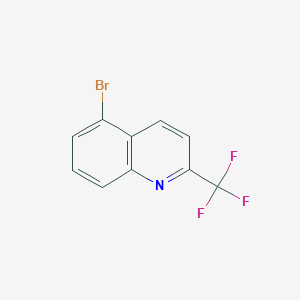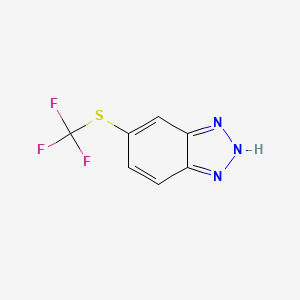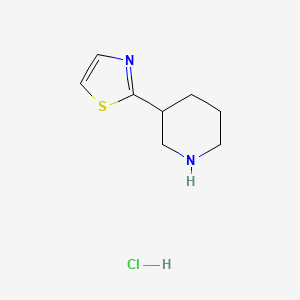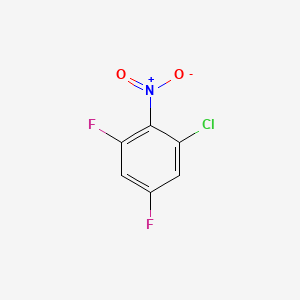
2-Chloro-3-fluoro-5-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-5-methylphenol is a chemical compound with the CAS Number: 1805455-85-9 . It has a molecular weight of 160.58 and is solid in its physical form . The compound is stored at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of phenols like 2-Chloro-3-fluoro-5-methylphenol can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-fluoro-3-methylphenol . The InChI Code is 1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 . The InChI Key is KHRWVGQACGJMOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-5-methylphenol is a solid at room temperature . It has a molecular weight of 160.58 . The compound is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-Chloro-3-fluoro-5-methylphenol has been studied for its antibacterial properties. A research conducted by Vidhya, Austine, and Arivazhagan (2020) demonstrated that this compound exhibits significant antibacterial activity against various bacteria such as E. coli, Streptococcus aureus, Pseudomonas aureus, and Staphylococcus aureus. The study also involved molecular docking studies with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase, which supported the antibacterial activity of this compound (Vidhya, Austine, & Arivazhagan, 2020).
Synthesis and Structural Analysis
The compound has also been a subject of interest in the field of synthesis and structural analysis. For instance, Allcock et al. (1991) worked on the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, incorporating chloro and fluoro substituents (Allcock et al., 1991).
Applications in Chemistry
Moreover, the compound finds applications in various chemical processes. For example, a study by Hyun et al. (1988) discussed the preparation and oxidative polymerization of a related compound, 2-fluoro-6-(3-methyl-2-butenyl)phenol. This study sheds light on the polymerization aspects and copolymerizability of such compounds (Hyun et al., 1988).
Herbicidal Activity
Additionally, the compound has been explored for its herbicidal activity. Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Liquid Chromatographic Applications
The compound's derivatives have been used in high-performance liquid chromatographic (HPLC) applications. Chankvetadze et al. (1997) prepared 3-fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, evaluating their chiral recognition abilities in HPLC (Chankvetadze et al., 1997).
Environmental Applications
In the environmental domain, Sreekanth et al. (2009) investigated the degradation of 2-chloro-5-methylphenol, a related compound, in hybrid upflow anaerobic sludge blanket reactors. This study is pertinent to the environmental cleanup and wastewater treatment processes (Sreekanth et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-fluoro-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGZEYAAQLXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)







